N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide
Description
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 3,5-dimethylbenzamide moiety linked via an ethyl chain. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with known bioactive molecules targeting tyrosine kinases (e.g., tyrphostins, EGFR inhibitors) .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-9-15(2)11-17(10-14)22(28)24-8-7-18-13-31-23-25-21(26-27(18)23)16-5-6-19(29-3)20(12-16)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFOFPLHGOCLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 378.43 g/mol
- CAS Number : 894046-86-7
Structural Characteristics
The compound features:
- A thiazolo[3,2-b][1,2,4]triazole core.
- A 3,4-dimethoxyphenyl group.
- An ethyl linkage connecting to a 3,5-dimethylbenzamide moiety.
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating similar triazole derivatives:
- Compounds with similar structural motifs showed IC₅₀ values ranging from 0.21 nM to 6.0 nM against cancer cell lines.
- The most potent derivative demonstrated comparable activity to established chemotherapeutics like CA-4 (Vascular disrupting agent) .
The proposed mechanism for the biological activity of this compound includes:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Apoptotic Induction : The ability to induce apoptosis in cancer cells has been noted in related studies.
Additional Biological Activities
Beyond anticancer effects, compounds in this class have also demonstrated:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases .
Summary of Biological Activities
In Vivo Studies
In vivo studies using animal models (e.g., Balb/c mice) have indicated that certain derivatives can significantly reduce tumor growth and improve survival rates when administered at specific dosages .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Various studies have reported that triazole derivatives possess potent activity against Gram-positive and Gram-negative bacteria. The compound's structural modifications can enhance its efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antifungal Activity : Triazole compounds are also recognized for their antifungal properties. They have shown effectiveness against pathogens such as Candida albicans and Aspergillus species, making them valuable in treating fungal infections .
Anticancer Properties
Recent investigations into the anticancer potential of thiazole and triazole derivatives have revealed promising results:
- Mechanisms of Action : These compounds may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have indicated that certain derivatives can target specific oncogenic pathways .
- Case Studies : In vitro studies have demonstrated that triazole-containing compounds can significantly reduce the viability of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells .
Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties:
- Mechanism : These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Potential Applications : Their application in conditions such as Alzheimer's disease and Parkinson's disease is being explored due to their ability to cross the blood-brain barrier .
Synthesis and Modification
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide typically involves several steps:
- Formation of Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiosemicarbazide derivatives.
- Nucleophilic Substitution : The introduction of the 3,4-dimethoxyphenyl group occurs via nucleophilic aromatic substitution.
- Final Coupling : The benzamide structure is completed through coupling reactions with appropriate acyl chlorides in the presence of bases like triethylamine.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Chemical Reactions of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,5-dimethylbenzamide
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The intricate structure includes various functional groups that can participate in diverse chemical reactions. This article provides an overview of the chemical reactions involving this compound, focusing on its synthesis, reactivity, and potential applications.
Reactivity and Chemical Behavior
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,5-dimethylbenzamide exhibits several key chemical behaviors due to its functional groups:
-
Nucleophilic Substitution : The presence of the amide group allows for nucleophilic attack by stronger nucleophiles under suitable conditions. This could lead to modifications at the nitrogen atom or other reactive sites.
-
Electrophilic Aromatic Substitution : The aromatic rings present in the structure can undergo electrophilic substitution reactions. This can be exploited for further functionalization of the compound.
-
Deprotonation : Under basic conditions, deprotonation of the amide nitrogen may occur, leading to increased nucleophilicity and potential for further reactions.
Table 2: Potential Chemical Reactions
| Reaction Type | Example Reaction |
|---|---|
| Nucleophilic substitution | Amine + electrophile → modified amide |
| Electrophilic aromatic substitution | Aromatic ring + electrophile → substituted product |
| Deprotonation | Base + amide → deprotonated species |
Characterization Techniques
Characterization of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,5-dimethylbenzamide is crucial for confirming its structure and purity. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and environment of hydrogen atoms within the compound.
-
Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the structural integrity of synthesized compounds.
-
Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule by analyzing vibrational transitions.
Table 3: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Structural elucidation |
| MS | Molecular weight determination |
| IR | Functional group identification |
Biological Implications
The biological activity of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6-yl)ethyl)-3,5-dimethylbenzamide is likely related to its interactions with specific biological targets. Compounds with similar structures have shown potential in various therapeutic areas:
-
Anticancer Activity : Due to its ability to interact with cellular pathways involved in cancer progression.
-
Antimicrobial Properties : Some derivatives exhibit activity against a range of pathogens.
Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential through biochemical assays and receptor binding studies.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural and functional differences between the target compound and related molecules:
| Compound Name | Molecular Weight* | Structural Features | Biological Activity (Reported/Inferred) | References |
|---|---|---|---|---|
| N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide | ~478.5 g/mol† | Thiazolo-triazole core, 3,4-dimethoxyphenyl, ethyl linker, 3,5-dimethylbenzamide | Hypothesized kinase inhibitor (structural analogy) | - |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | 313.36 g/mol | Simple benzamide, 3,4-dimethoxyphenethylamine backbone | Not specified; scaffold resembles kinase inhibitors | |
| Tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride) | 393.86 g/mol | Quinazoline core, 3-chlorophenyl, 6,7-dimethoxy groups | EGFR tyrosine kinase inhibitor | |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | 503.02 g/mol | Carbamoylpropyl-ammonium chloride, dual 3,4-dimethoxyphenethyl groups, dihydrate | No activity reported; structural insights from X-ray |
*Molecular weights calculated or derived from provided data.
†Estimated based on formula (C₂₃H₂₆N₄O₄S).
Functional and Pharmacological Insights
Thiazolo-Triazole Core vs. Quinazoline/Quinoline Systems
The thiazolo-triazole core in the target compound is less common in kinase inhibitors compared to quinazoline (e.g., tyrphostin AG1478) or pyrimidine scaffolds.
Role of Methoxy and Methyl Substituents
- The 3,4-dimethoxyphenyl group is shared with Rip-B () and tyrphostins, where methoxy groups are critical for hydrophobic interactions in kinase binding pockets.
Crystal Packing and Solubility
The crystal structure of the dihydrate compound in (P21/c space group, monoclinic system) reveals intermolecular hydrogen bonding involving water molecules. This suggests that similar hydrates or solvates of the target compound could influence solubility and stability .
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux (4 hr) | ~76% | |
| 2 | H2SO4, 24 hr at 25°C | ~97% | |
| 3 | Silica gel chromatography (CHCl3:acetone) | N/A |
Basic: Which spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
Key characterization techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NH stretches at ~3300 cm<sup>-1</sup>) .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 455.5) .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, especially for spiro or fused heterocycles .
Q. Table 2: Typical Spectral Data from Analogous Compounds
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1670 cm<sup>-1</sup> (amide C=O) | |
| <sup>1</sup>H NMR | δ 2.3 ppm (CH3), δ 6.8–7.5 ppm (aromatic) | |
| HRMS | m/z 455.5 (C22H21N3O6S) |
Advanced: How can reaction mechanisms (e.g., cycloaddition) be analyzed during synthesis?
Methodological Answer:
Mechanistic studies for thiazolo-triazole derivatives often involve:
- 1,3-Dipolar Cycloaddition : Tracking azomethine ylide formation (e.g., via benzothiazolium salts and triethylamine) and subsequent [3+2] cycloaddition using <sup>1</sup>H NMR kinetics .
- Heterocyclization Monitoring : Using TLC or in-situ IR to detect intermediates (e.g., thioamide intermediates in ) .
- Computational Modeling : DFT calculations to predict transition states and regioselectivity in cycloadditions .
Advanced: How to resolve contradictions in spectral data or synthetic outcomes?
Methodological Answer:
Contradictions may arise from:
- Polymorphism : X-ray diffraction () can differentiate crystalline forms affecting melting points or NMR splitting .
- Side Reactions : LC-MS or GC-MS identifies byproducts (e.g., hydrazonyl sulfides in ) .
- Dynamic Equilibria : Variable-temperature NMR to detect tautomerism (e.g., thione-thiol equilibria in triazolothiadiazoles) .
Example : In , co-crystals of intermediates were isolated to clarify competing pathways during heterocyclization .
Advanced: How to optimize heterocyclization reactions for improved yield and selectivity?
Methodological Answer:
Optimization strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
